![molecular formula C18H18N4O3 B2828198 3-(2-(2-环丙基-6,7-二氢嘧啶并[1,5-a]嘧啶-5(4H)-基)-2-氧代乙基)苯并[de]异喹啉-2(3H)-酮 CAS No. 2034507-62-3](/img/structure/B2828198.png)
3-(2-(2-环丙基-6,7-二氢嘧啶并[1,5-a]嘧啶-5(4H)-基)-2-氧代乙基)苯并[de]异喹啉-2(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one” is a complex organic molecule. It seems to be related to a class of compounds known as HBV capsid assembly modulators . These compounds are designed and synthesized for their anti-HBV activity .
科学研究应用
合成和抗菌活性
- 一系列 2-吡唑啉,包括与 3-(2-(2-环丙基-6,7-二氢吡唑并[1,5-a]吡嗪-5(4H)-基)-2-氧代乙基)苯并[d]恶唑-2(3H)-酮相关的化合物,已由 α,β-不饱和酮合成。这些化合物已针对各种生物体研究其抗菌活性,包括大肠杆菌和铜绿假单胞菌(革兰氏阴性菌)、金黄色葡萄球菌(革兰氏阳性菌)和白色念珠菌(酵母样真菌)。这些化合物在抗菌活性研究中显示出有希望的结果 (Hassan, 2013)。
抗菌和 QSAR 研究
- 已设计、合成并评估了与 3-(2-(2-环丙基-6,7-二氢吡唑并[1,5-a]吡嗪-5(4H)-基)-2-氧代乙基)苯并[d]恶唑-2(3H)-酮在结构上相似的新的类似物,以了解其抗菌活性。该系列中的化合物对金黄色葡萄球菌和枯草芽孢杆菌表现出有希望的活性。此外,还进行了定量构效关系 (QSAR) 研究,以了解分子结构和抗菌活性之间的关系 (Palkar 等人,2017)。
合成和反应性研究
- 对与主题化合物密切相关的苯并噻唑基化合物的合成和反应性的研究突出了这些化合物的多样性和在创造一系列生物活性分子方面的潜力。这个研究领域对于理解此类化合物在药物化学中的更广泛应用至关重要 (Farag 等人,1996)。
抗菌和抗炎剂
- 一项专注于合成新的吡唑、异恶唑和苯并噻氮平衍生物的研究,在结构上与所讨论的化合物相关,展示了它们作为抗菌和抗炎剂的潜力。这项研究有助于了解此类化合物的治疗应用 (Kendre 等人,2015)。
抗氧化活性
- 对与所讨论化合物相关的含嘧啶杂环的研究表明,这些合成的化合物具有有效的抗氧化活性。这一发现对于了解此类化合物在治疗氧化应激相关疾病中的潜在用途非常重要 (Salem 等人,2016)。
抗病毒活性
- 关于将呋喃酮衍生物转化为杂环系统(包括与所讨论化合物在结构上相似的衍生物)的研究表明,它们对 HAV 和 HSV-1 等病毒具有潜在的抗病毒活性。这项研究对于探索新的抗病毒剂非常有价值 (Hashem 等人,2007)。
未来方向
The future directions for this compound could involve further design and synthesis of related compounds, as well as more detailed evaluation of their anti-HBV activity . The chiral separation of related compounds was conducted successfully, and certain isomers were identified to be much more active . This suggests that future research could focus on these more active isomers.
作用机制
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) capsid . The HBV capsid plays a crucial role in the viral life cycle, making it an attractive target for antiviral therapy .
Mode of Action
This compound acts as a capsid assembly modulator (CAM) . It interacts with the HBV capsid, disrupting its normal assembly process . This disruption prevents the virus from successfully packaging its genetic material, thereby inhibiting its ability to replicate .
Biochemical Pathways
The compound’s action on the HBV capsid affects the viral replication pathway . By disrupting capsid assembly, the compound prevents the virus from producing new copies of itself . This has a downstream effect of reducing the viral load in the body .
Pharmacokinetics
The compound exhibits excellent anti-HBV activity, low cytotoxicity, and accepted oral pharmacokinetic (PK) profiles . This suggests that it is well-absorbed and distributed in the body, and it is effective at inhibiting HBV replication without causing significant harm to host cells .
Result of Action
The result of the compound’s action is a reduction in HBV replication . This leads to a decrease in the viral load, which can help to alleviate the symptoms of HBV infection and slow the progression of the disease .
属性
IUPAC Name |
3-[2-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-oxoethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-17(11-21-15-3-1-2-4-16(15)25-18(21)24)20-7-8-22-13(10-20)9-14(19-22)12-5-6-12/h1-4,9,12H,5-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVATYRJMUPSJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)CN4C5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。